A Comprehensive Technical Guide to 3-Ethylbenzonitrile
A Comprehensive Technical Guide to 3-Ethylbenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Ethylbenzonitrile, a substituted aromatic nitrile, serves as a crucial building block in the synthesis of a variety of organic molecules. Its unique chemical structure makes it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and dyes. This document provides an in-depth overview of the chemical and physical properties of 3-Ethylbenzonitrile, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications in research and development.
Chemical and Physical Properties
3-Ethylbenzonitrile is a colorless to pale yellow liquid.[1] Its core structure consists of a benzene (B151609) ring substituted with an ethyl group and a nitrile group at the meta position. This arrangement of functional groups imparts specific reactivity and physical characteristics to the molecule.
Quantitative Data Summary
A summary of the key quantitative properties of 3-Ethylbenzonitrile is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 34136-57-7 | [2] |
| Molecular Formula | C₉H₉N | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Appearance | Colorless to brown liquid | [2] |
| Boiling Point | 116 - 118 °C | [3] |
| Flash Point | 97 °C | [3] |
| Density | 0.956 g/cm³ | [3] |
| Purity | ≥ 98% (GC) | [2] |
| Storage Temperature | 0-8 °C | [2] |
Experimental Protocols
The following sections detail standardized methodologies for the synthesis and analysis of 3-Ethylbenzonitrile, providing a foundational framework for laboratory applications.
Synthesis of 3-Ethylbenzonitrile via Sandmeyer Reaction
This protocol describes a representative method for the synthesis of 3-Ethylbenzonitrile from 3-ethylaniline (B1664132), proceeding through a diazonium salt intermediate, commonly known as the Sandmeyer reaction.
Materials:
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3-Ethylaniline
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Hydrochloric Acid (concentrated)
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Sodium Nitrite (B80452) (NaNO₂)
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Copper(I) Cyanide (CuCN)
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Sodium Cyanide (NaCN)
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Dichloromethane (B109758) (CH₂Cl₂)
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ice
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Deionized Water
Procedure:
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Diazotization of 3-Ethylaniline:
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In a flask maintained at 0-5 °C using an ice bath, dissolve 3-ethylaniline in a solution of concentrated hydrochloric acid and water.
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Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 3-ethylaniline solution with constant stirring. Maintain the temperature below 5 °C throughout the addition.
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Stir the resulting mixture for an additional 30 minutes at this temperature to ensure the complete formation of the 3-ethyldiazonium chloride solution.
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Cyanation (Sandmeyer Reaction):
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In a separate reaction vessel, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
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Slowly add the cold 3-ethyldiazonium chloride solution to the cuprous cyanide solution with vigorous stirring. An evolution of nitrogen gas should be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
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Work-up and Purification:
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Cool the reaction mixture and extract the crude 3-Ethylbenzonitrile with dichloromethane.
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Combine the organic extracts and wash them sequentially with deionized water, a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane solvent under reduced pressure using a rotary evaporator.
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The resulting crude product can be further purified by vacuum distillation to yield pure 3-Ethylbenzonitrile.
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Analysis of 3-Ethylbenzonitrile by Gas Chromatography (GC)
This protocol outlines a standard method for determining the purity and identity of 3-Ethylbenzonitrile using gas chromatography coupled with a Flame Ionization Detector (FID).
Instrumentation and Conditions:
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Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
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Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
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Carrier Gas: Helium or Nitrogen, with a constant flow rate (e.g., 1 mL/min).
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Injector Temperature: 250 °C.
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Detector Temperature: 280 °C.
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Oven Temperature Program:
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Initial temperature: 80 °C, hold for 2 minutes.
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Ramp: Increase at a rate of 10 °C/min to 200 °C.
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Hold: Maintain at 200 °C for 5 minutes.
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Injection Volume: 1 µL.
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Sample Preparation: Prepare a dilute solution of the 3-Ethylbenzonitrile sample in a suitable solvent such as dichloromethane or ethyl acetate.
Procedure:
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Instrument Setup and Calibration:
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Set up the GC instrument according to the specified conditions and allow it to stabilize.
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If quantitative analysis is required, perform a calibration using certified reference standards of 3-Ethylbenzonitrile at various concentrations.
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Sample Analysis:
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Inject the prepared sample solution into the GC.
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Acquire the chromatogram and integrate the peaks.
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Data Interpretation:
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The retention time of the major peak in the sample chromatogram should match that of a pure standard of 3-Ethylbenzonitrile under the same analytical conditions.
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The purity of the sample can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
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Applications in Research and Drug Development
3-Ethylbenzonitrile is a versatile intermediate in organic synthesis, with notable applications in the pharmaceutical and agrochemical industries.[2] Its utility stems from the reactivity of the nitrile group, which can be transformed into various other functional groups such as amines, carboxylic acids, and tetrazoles, providing a scaffold for the construction of more complex molecules. In drug discovery, it can be utilized as a starting material or a key building block for the synthesis of novel therapeutic agents.
The general workflow for utilizing a compound like 3-Ethylbenzonitrile in an early-stage drug discovery program is illustrated in the diagram below.
Caption: Early-Stage Drug Discovery Workflow.
Safety and Handling
3-Ethylbenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[3][4]
